2-tert-Butyl-3,5-dimethyl-4-imidazolidinone hydrochloride, (2R,5S)-
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Overview
Description
. This compound is a hydrochloride salt of an imidazolidinone derivative, characterized by its specific stereochemistry.
Preparation Methods
The synthetic routes for 2-tert-butyl-3,5-dimethyl-4-imidazolidinone hydrochloride involve the reaction of tert-butylamine with dimethyl carbonate under controlled conditions to form the imidazolidinone ring. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
2-tert-butyl-3,5-dimethyl-4-imidazolidinone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidinone oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidinone derivatives.
Scientific Research Applications
2-tert-butyl-3,5-dimethyl-4-imidazolidinone hydrochloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in enamine catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-3,5-dimethyl-4-imidazolidinone hydrochloride involves its interaction with specific molecular targets. In catalytic applications, it acts by forming transient intermediates that facilitate the desired chemical transformations. The compound’s stereochemistry plays a crucial role in its activity, influencing the selectivity and efficiency of the reactions it catalyzes .
Comparison with Similar Compounds
Similar compounds to 2-tert-butyl-3,5-dimethyl-4-imidazolidinone hydrochloride include other imidazolidinone derivatives such as:
- 2-tert-butyl-3,5-dimethyl-4-imidazolidinone
- 2-tert-butyl-3,5-dimethyl-4-imidazolidinone acetate
- 2-tert-butyl-3,5-dimethyl-4-imidazolidinone sulfate
These compounds share the imidazolidinone core structure but differ in their substituents and counterions, which can affect their chemical properties and applications. The hydrochloride form is unique due to its specific reactivity and solubility characteristics .
Properties
CAS No. |
1092799-01-3 |
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Molecular Formula |
C9H19ClN2O |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
(2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-6-7(12)11(5)8(10-6)9(2,3)4;/h6,8,10H,1-5H3;1H/t6-,8+;/m0./s1 |
InChI Key |
SILFYCWOQZZCFU-QDOHZIMISA-N |
Isomeric SMILES |
C[C@H]1C(=O)N([C@@H](N1)C(C)(C)C)C.Cl |
Canonical SMILES |
CC1C(=O)N(C(N1)C(C)(C)C)C.Cl |
Origin of Product |
United States |
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